molecular formula C21H19N3O3S2 B2478689 N-(4-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 686770-26-3

N-(4-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2478689
CAS No.: 686770-26-3
M. Wt: 425.52
InChI Key: GALUXZWXDWARMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyaniline, phenylacetic acid, and thiourea. The synthesis may involve:

    Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving thiourea and appropriate aldehydes or ketones.

    Substitution reactions: The methoxyphenyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidines and related heterocyclic compounds. Examples include:

    Thieno[2,3-d]pyrimidines: Known for their kinase inhibitory activity.

    Thieno[3,2-d]pyrimidines: Similar core structure but different substituents.

    Pyrimidinylthioacetamides: Compounds with similar functional groups but different core structures.

Uniqueness

The uniqueness of N-(4-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide lies in its specific combination of functional groups and the resulting biological activity. Its methoxyphenyl and thienopyrimidine moieties may confer unique properties compared to other similar compounds.

Biological Activity

N-(4-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, structure, and biological properties, drawing from various research studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Formation of the Thienopyrimidine Core : This is achieved through cyclization reactions involving thiourea and appropriate aldehydes or ketones.
  • Substitution Reactions : The methoxyphenyl group is introduced via nucleophilic substitution reactions.

The compound's molecular formula is C22H19N3O3S2C_{22}H_{19}N_{3}O_{3}S_{2}, with a molecular weight of 437.5 g/mol. Its structural characteristics have been elucidated using techniques such as IR spectroscopy and single-crystal X-ray diffraction .

Biological Activity

This compound exhibits a range of biological activities:

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promising anticancer properties. For instance, studies have demonstrated that related thienopyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Compounds in the phenoxy-N-aroylacetamide class have been reported to possess antimicrobial activity. Specifically, derivatives containing the thienopyrimidine core have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2 . This activity positions it as a potential candidate for treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has been investigated through various assays. It has demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits COX-2 and pro-inflammatory cytokines
AntioxidantScavenges free radicals

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-27-16-9-7-14(8-10-16)22-18(25)13-29-21-23-17-11-12-28-19(17)20(26)24(21)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALUXZWXDWARMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.